5-methoxy-6-methylpyridin-3-olhydrochloride

Catalog No.
S6894118
CAS No.
2839157-48-9
M.F
C7H10ClNO2
M. Wt
175.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methoxy-6-methylpyridin-3-olhydrochloride

CAS Number

2839157-48-9

Product Name

5-methoxy-6-methylpyridin-3-olhydrochloride

IUPAC Name

5-methoxy-6-methylpyridin-3-ol;hydrochloride

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

InChI

InChI=1S/C7H9NO2.ClH/c1-5-7(10-2)3-6(9)4-8-5;/h3-4,9H,1-2H3;1H

InChI Key

MDCJPYQYNBDOPR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)O)OC.Cl

Canonical SMILES

CC1=C(C=C(C=N1)O)OC.Cl

5-Methoxy-6-methylpyridin-3-ol hydrochloride is a chemical compound classified as a pyridine derivative. It features a methoxy group at the 5-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring. The compound is typically encountered as a white or off-white crystalline powder, which is soluble in water and ethanol. Its molecular formula is C7H10ClNO2C_7H_{10}ClNO_2, with a molecular weight of approximately 175.61 g/mol. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, reflecting its importance in various industrial applications.

  • Methoxylation: The introduction of the methoxy group at the 5-position is typically achieved through a methoxylation reaction using methanol and a catalyst.
  • Methylation: The methyl group at the 6-position is introduced via methylation, often employing methyl iodide in conjunction with a base like potassium carbonate.
  • Hydroxylation: The hydroxyl group at the 3-position is formed using hydroxylating agents such as hydrogen peroxide.
  • Hydrochloride Formation: The final step involves reacting the resulting compound with hydrochloric acid to produce the hydrochloride salt form.

These reactions allow for the modification of the pyridine structure, leading to various derivatives with potential biological activities.

5-Methoxy-6-methylpyridin-3-ol hydrochloride exhibits various biological properties, including:

  • Antimicrobial Activity: Studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.
  • Anticancer Properties: Preliminary investigations suggest that it could inhibit cancer cell growth both in vitro and in vivo.
  • Neuroprotective Effects: The compound has been explored for its potential use in treating neurodegenerative disorders such as Alzheimer's disease due to its neuroprotective characteristics .

The synthesis methods for 5-methoxy-6-methylpyridin-3-ol hydrochloride can be summarized as follows:

  • Starting Materials: Commonly used starting materials include 5-methoxypyridine and 6-methylpyridine.
  • Reagents and Conditions:
    • Methanol for methoxylation.
    • Methyl iodide and potassium carbonate for methylation.
    • Hydrogen peroxide for hydroxylation.
    • Hydrochloric acid for salt formation.

Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The applications of 5-methoxy-6-methylpyridin-3-ol hydrochloride span several fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly for compounds targeting microbial infections and cancer.
  • Agrochemicals: The compound may be utilized in developing agricultural chemicals due to its biological activity.
  • Material Science: It can act as a building block for synthesizing new materials, including polymers and catalysts.

Research into the interactions of 5-methoxy-6-methylpyridin-3-ol hydrochloride with biological targets reveals that it can bind to specific enzymes and receptors. This binding modulates their activity, potentially leading to therapeutic effects. For instance, studies have indicated that it may inhibit certain enzyme activities involved in disease processes, thereby exerting beneficial effects on health .

Several compounds share structural similarities with 5-methoxy-6-methylpyridin-3-ol hydrochloride. Notable examples include:

  • 5-Methoxypyridine
  • 6-Methylpyridine
  • 3-Hydroxypyridine
  • 5-Bromo-6-methylpyridin-2-ol

Comparison

Compound NameUnique Features
5-Methoxy-6-methylpyridin-3-ol HClContains multiple functional groups (methoxy, methyl, hydroxyl) enhancing reactivity.
5-MethoxypyridineLacks hydroxyl group; primarily used as a solvent or reagent in organic synthesis.
6-MethylpyridineDoes not contain methoxy or hydroxyl groups; mainly used in agrochemical applications.
3-HydroxypyridineOnly possesses a hydroxyl group; limited applications compared to more functionalized derivatives.
5-Bromo-6-methylpyridin-2-olContains bromine instead of methoxy; used in different chemical syntheses but less versatile .

The unique combination of functional groups in 5-methoxy-6-methylpyridin-3-ol hydrochloride provides it with enhanced reactivity and diverse potential applications compared to its analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

175.0400063 g/mol

Monoisotopic Mass

175.0400063 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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